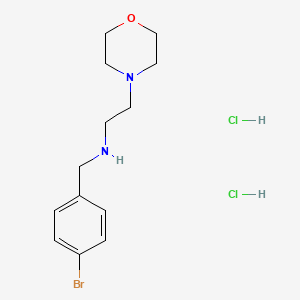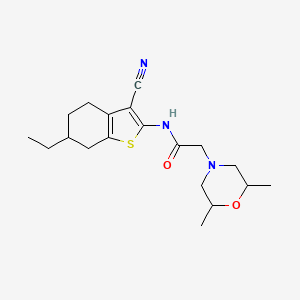![molecular formula C19H21NO3S B5300542 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline](/img/structure/B5300542.png)
1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline, also known as BMSPI, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
科学研究应用
1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of the enzyme glycogen synthase kinase-3β (GSK-3β). Additionally, this compound has been found to have neuroprotective effects by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor.
作用机制
1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline exerts its therapeutic effects by inhibiting the activity of GSK-3β, which is a key regulator of various cellular processes such as glycogen metabolism, gene expression, and apoptosis. By inhibiting GSK-3β, this compound can reduce the levels of pro-inflammatory cytokines and promote cell survival. Additionally, this compound modulates the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. Additionally, this compound has been found to promote cell survival and reduce apoptosis in various cell types. In terms of neurological effects, this compound has been shown to improve learning and memory processes in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline is its high yield and purity in the synthesis process, which makes it suitable for large-scale experiments. Additionally, this compound has been found to have low toxicity and good solubility in water, which makes it suitable for in vivo studies. However, one limitation of this compound is its limited stability in solution, which requires careful storage and handling conditions.
未来方向
For 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline research include investigating its therapeutic potential in other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory and anti-cancer effects. Finally, the development of more stable analogs of this compound could potentially improve its therapeutic efficacy and reduce its limitations in lab experiments.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of GSK-3β and modulation of the NMDA receptor. While it has advantages in terms of synthesis and low toxicity, it also has limitations in terms of stability. Future research directions include investigating its potential in other diseases and developing more stable analogs.
合成方法
1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline can be synthesized through a multi-step process that involves the reaction of 2-methylindoline with benzylsulfonyl chloride and subsequent reaction with 3-bromopropionyl chloride. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.
属性
IUPAC Name |
3-benzylsulfonyl-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-13-17-9-5-6-10-18(17)20(15)19(21)11-12-24(22,23)14-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPZCMWLHSSECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-bromo-2-pyridinyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300461.png)

![1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5300470.png)
![1-[(2,2-difluorocyclopropyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5300474.png)
![(3S*,5R*)-1-(3,3-dimethylbutanoyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5300487.png)
![N-[3-(allyloxy)phenyl]-2-thiophenesulfonamide](/img/structure/B5300496.png)
![5-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5300507.png)
![4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5300526.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300531.png)
![(4aS*,8aS*)-2-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B5300535.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300551.png)
![2-(2-furyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5300558.png)
![(3S)-1-[7-(3-furoyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-ol](/img/structure/B5300561.png)